molecular formula C17H19N5O2 B12513673 tert-butyl N-benzyl-N-(9H-purin-6-yl)carbamate

tert-butyl N-benzyl-N-(9H-purin-6-yl)carbamate

Cat. No.: B12513673
M. Wt: 325.4 g/mol
InChI Key: FRQURAUUNICSOM-UHFFFAOYSA-N
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Description

tert-Butyl N-benzyl-N-(9H-purin-6-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a purin-6-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-benzyl-N-(9H-purin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride and 9H-purine-6-amine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-benzyl-N-(9H-purin-6-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new carbamate derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-benzyl-N-(9H-purin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-benzyl-N-(9H-purin-6-yl)carbamate is unique due to the presence of both benzyl and purin-6-yl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl N-benzyl-N-(7H-purin-6-yl)carbamate

InChI

InChI=1S/C17H19N5O2/c1-17(2,3)24-16(23)22(9-12-7-5-4-6-8-12)15-13-14(19-10-18-13)20-11-21-15/h4-8,10-11H,9H2,1-3H3,(H,18,19,20,21)

InChI Key

FRQURAUUNICSOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=NC=NC3=C2NC=N3

Origin of Product

United States

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